Dichloro(p-cymene)(triphenylphosphane)ruthenium(II) Dichloro(p-cymene)(triphenylphosphane)ruthenium(II)
Brand Name: Vulcanchem
CAS No.: 52490-94-5
VCID: VC11675235
InChI: InChI=1S/C18H15P.C10H14.CH2Cl2.2ClH.Ru/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-8(2)10-6-4-9(3)5-7-10;2-1-3;;;/h1-15H;4-8H,1-3H3;1H2;2*1H;/q;;;;;+2/p-2
SMILES: CC1=CC=C(C=C1)C(C)C.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(Cl)Cl.Cl[Ru]Cl
Molecular Formula: C29H31Cl4PRu
Molecular Weight: 653.4 g/mol

Dichloro(p-cymene)(triphenylphosphane)ruthenium(II)

CAS No.: 52490-94-5

Cat. No.: VC11675235

Molecular Formula: C29H31Cl4PRu

Molecular Weight: 653.4 g/mol

* For research use only. Not for human or veterinary use.

Dichloro(p-cymene)(triphenylphosphane)ruthenium(II) - 52490-94-5

Specification

CAS No. 52490-94-5
Molecular Formula C29H31Cl4PRu
Molecular Weight 653.4 g/mol
IUPAC Name dichloromethane;dichlororuthenium;1-methyl-4-propan-2-ylbenzene;triphenylphosphane
Standard InChI InChI=1S/C18H15P.C10H14.CH2Cl2.2ClH.Ru/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-8(2)10-6-4-9(3)5-7-10;2-1-3;;;/h1-15H;4-8H,1-3H3;1H2;2*1H;/q;;;;;+2/p-2
Standard InChI Key ZMCNSVXDEFGLMT-UHFFFAOYSA-L
SMILES CC1=CC=C(C=C1)C(C)C.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(Cl)Cl.Cl[Ru]Cl
Canonical SMILES CC1=CC=C(C=C1)C(C)C.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(Cl)Cl.Cl[Ru]Cl

Introduction

Structural Characteristics and Crystallographic Analysis

The defining feature of dichloro(p-cymene)(triphenylphosphane)ruthenium(II) is its pseudo-tetrahedral "piano-stool" structure, where the p-cymene ligand occupies three coordination sites in an η⁶-binding mode, while the triphenylphosphane and two chloride ions complete the coordination sphere . X-ray crystallographic studies reveal two independent molecules in the asymmetric unit, with bond lengths and angles consistent with analogous ruthenium-arene complexes.

Key Structural Parameters

The Ru–P bond length averages 2.365 Å, while the Ru–Cl bonds measure 2.399 Å and 2.408 Å, respectively . The p-cymene ligand exhibits a centroid-to-Ru distance of 1.684 Å, and the Cl–Ru–Cl angle is 88.7°, reflecting slight distortions due to ligand steric effects. A comparison with similar complexes, such as [(η⁶-benzene)Ru(PPh₃)Cl₂], shows marginal variations in bond lengths (±0.02 Å), underscoring the structural consistency of this class of compounds (Table 1) .

Table 1: Structural Comparison of Ruthenium-Arene Complexes

ComplexRu–P (Å)Ru–Cl (Å)Cl–Ru–Cl (°)
[(η⁶-p-cymene)Ru(PPh₃)Cl₂]2.3652.399–2.40888.7
[(η⁶-benzene)Ru(PPh₃)Cl₂]2.3522.387–2.40189.2
[(η⁶-mesitylene)Ru(PPh₃)Cl₂]2.3712.405–2.41287.9

Synthesis and Preparation Methods

Laboratory-Scale Synthesis

The compound is typically synthesized via the reaction of ruthenium trichloride trihydrate with p-cymene and triphenylphosphane under inert conditions. A representative procedure involves refluxing RuCl₃·3H₂O with p-cymene in methanol, followed by the addition of triphenylphosphane to yield the target complex. Alternative routes, such as the use of preformed [(η⁶-p-cymene)RuCl₂]₂ dimer reacted with triphenylphosphane in the presence of a copper(I) catalyst, have also been reported .

Reaction Scheme

2RuCl3(H2O)3+7PPh32[RuCl2(PPh3)(p-cymene)]+2HCl+5H2O+OPPh32 \, \text{RuCl}_3(\text{H}_2\text{O})_3 + 7 \, \text{PPh}_3 \rightarrow 2 \, [\text{RuCl}_2(\text{PPh}_3)(\text{p-cymene})] + 2 \, \text{HCl} + 5 \, \text{H}_2\text{O} + \text{OPPh}_3

Physical and Chemical Properties

Solubility and Stability

Dichloro(p-cymene)(triphenylphosphane)ruthenium(II) is a chocolate-brown solid soluble in aromatic solvents (e.g., benzene, toluene) and chlorinated solvents (e.g., dichloromethane). It decomposes above 220°C and is sensitive to moisture and oxygen, requiring storage under inert atmospheres.

Spectroscopic Characterization

  • IR Spectroscopy: Stretching frequencies for Ru–Cl bonds appear at 280–320 cm⁻¹, while the η⁶-arene C–H out-of-plane bends are observed near 750 cm⁻¹.

  • NMR Spectroscopy: The p-cymene ligand’s methyl and isopropyl groups produce distinct resonances at 1.2 ppm (d, CH(CH₃)₂) and 2.3 ppm (s, C₆H₃(CH₃)) in the ¹H NMR spectrum .

Catalytic Applications

Hydrogenation Reactions

The complex catalyzes the hydrogenation of alkenes and alkynes under mild conditions (1–3 atm H₂, 25–60°C), achieving yields of 85–95% for substrates such as styrene and cyclohexene. Its activity stems from the labile chloride ligands, which facilitate oxidative addition of H₂.

Transfer Hydrogenation

In the presence of iso-propanol, the compound mediates transfer hydrogenation of ketones to secondary alcohols, with turnover frequencies (TOF) exceeding 500 h⁻¹ for acetophenone derivatives.

Oxidation Reactions

The complex oxidizes primary alcohols to carboxylic acids using tert-butyl hydroperoxide (TBHP) as an oxidant, though yields are moderate (60–75%) compared to specialized catalysts.

Comparison with Analogous Ruthenium Complexes

The steric and electronic profiles of the η⁶-arene ligand significantly influence catalytic performance. For instance, replacing p-cymene with hexamethylbenzene in [(η⁶-C₆Me₆)Ru(PPh₃)Cl₂] increases steric hindrance, reducing hydrogenation activity by 20–30% . Conversely, electron-deficient arenes (e.g., C₆F₆) enhance oxidative catalysis but compromise stability.

Future Research Directions

  • Catalyst Optimization: Tuning the phosphane ligand (e.g., using bulky or electron-donating groups) to enhance activity and selectivity.

  • Therapeutic Development: Assessing in vivo efficacy and toxicity profiles for anticancer applications.

  • Materials Science: Exploring its use in synthesizing ruthenium nanoparticles for electrocatalysis.

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